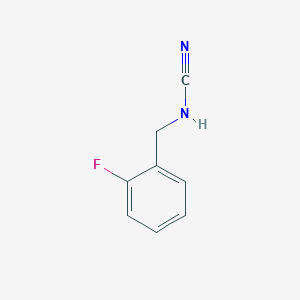

(2-Fluorobenzyl)cyanamide

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

(2-fluorophenyl)methylcyanamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H7FN2/c9-8-4-2-1-3-7(8)5-11-6-10/h1-4,11H,5H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DSWGHEALLSJUHC-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C(=C1)CNC#N)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H7FN2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

150.15 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

(2-Fluorobenzyl)cyanamide chemical structure and properties

An In-Depth Technical Guide to (2-Fluorobenzyl)cyanamide: A Key Intermediate in Modern Drug Discovery

Abstract

This compound is a strategically designed chemical entity positioned at the intersection of fluorine chemistry and versatile synthetic building blocks. Its structure, featuring a bioisosteric fluorine atom on the benzyl ring and a highly reactive cyanamide functional group, makes it a valuable intermediate for researchers, particularly in the fields of medicinal chemistry and drug development. This guide provides a comprehensive technical overview of its chemical structure, physicochemical properties, a robust synthesis protocol with mechanistic insights, and its potential applications as a scaffold for creating novel bioactive molecules. Emphasis is placed on the rationale behind experimental design and safe handling practices, reflecting the compound's potential utility and associated hazards.

Introduction: The Strategic Value of this compound

The design of novel therapeutic agents often hinges on the strategic combination of privileged structural motifs. This compound exemplifies this approach by uniting two key features highly sought after in modern drug discovery.

The Role of Fluorine in Medicinal Chemistry

The introduction of fluorine into a drug candidate is a well-established strategy to enhance its pharmacological profile. The 2-fluoro substitution on the benzyl ring is not arbitrary; it is a deliberate design choice intended to modulate several properties:

-

Metabolic Stability: The carbon-fluorine bond is exceptionally strong, making it resistant to metabolic cleavage by cytochrome P450 enzymes. This can increase the compound's half-life in vivo.

-

Lipophilicity and Permeability: Fluorine substitution increases the lipophilicity of the aromatic ring, which can improve membrane permeability and oral bioavailability.[1]

-

Binding Affinity: The high electronegativity of fluorine can alter the electronic properties (pKa) of nearby functional groups and enable unique electrostatic or hydrogen bonding interactions with target proteins, potentially increasing binding affinity and selectivity.[1][2]

The Cyanamide Moiety: A Versatile Synthetic Handle

The cyanamide group (-N-C≡N) is far more than a simple nitrile. It is a functionally rich moiety that serves as a versatile precursor for a wide array of other functional groups.[3][4] Its electrophilic nitrile carbon and nucleophilic amino nitrogen allow for diverse chemical transformations.[5] This dual reactivity makes it an ideal starting point for building molecular libraries, as it can be readily converted into guanidines, ureas, thioureas, and various heterocyclic systems, all of which are prevalent in biologically active compounds.[6][7][8]

Chemical Identity and Physicochemical Properties

A precise understanding of a compound's fundamental properties is the bedrock of its application in research.

Chemical Structure

The structure consists of a benzyl group substituted at the ortho-position with a fluorine atom. The methylene bridge of the benzyl group is attached to the nitrogen atom of a cyanamide functional group.

Caption: Figure 2. Proposed Synthesis via SN2 Reaction

Detailed Experimental Protocol

This protocol is a self-validating system. Successful synthesis and isolation of the product with the expected spectral data would confirm the validity of the procedure.

Objective: To synthesize this compound from 2-fluorobenzyl bromide and sodium cyanamide.

Materials:

-

2-Fluorobenzyl bromide (1.0 eq)

-

Sodium cyanamide (1.1 eq)

-

Anhydrous N,N-Dimethylformamide (DMF)

-

Ethyl acetate

-

Brine (saturated NaCl solution)

-

Deionized water

-

Anhydrous magnesium sulfate (MgSO₄)

-

Round-bottom flask, magnetic stirrer, nitrogen inlet, separatory funnel, rotary evaporator.

Procedure:

-

Reaction Setup: To a dry round-bottom flask under a nitrogen atmosphere, add sodium cyanamide (1.1 eq).

-

Causality: A slight excess of the nucleophile (cyanamide) is used to ensure the complete consumption of the limiting electrophile (benzyl bromide). A nitrogen atmosphere prevents unwanted side reactions with atmospheric moisture.

-

-

Solvent Addition: Add anhydrous DMF via syringe to dissolve the sodium cyanamide. Stir the resulting solution for 10 minutes.

-

Causality: DMF is a polar aprotic solvent, which is ideal for SN2 reactions. It effectively solvates the sodium cation without strongly solvating (and deactivating) the cyanamide anion nucleophile.

-

-

Substrate Addition: Slowly add 2-fluorobenzyl bromide (1.0 eq) to the stirred solution at room temperature.

-

Causality: Slow addition helps to control any potential exotherm from the reaction.

-

-

Reaction Monitoring: Allow the reaction to stir at room temperature for 12-18 hours. The reaction progress can be monitored by Thin Layer Chromatography (TLC), observing the disappearance of the 2-fluorobenzyl bromide spot.

-

Work-up: Once the reaction is complete, pour the mixture into a separatory funnel containing deionized water. Extract the aqueous layer three times with ethyl acetate.

-

Causality: This step separates the organic product from the polar DMF solvent and inorganic salts (NaBr).

-

-

Washing: Combine the organic extracts and wash sequentially with deionized water and then brine.

-

Causality: The water wash removes residual DMF, and the brine wash removes residual water from the organic layer.

-

-

Drying and Concentration: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate the filtrate under reduced pressure using a rotary evaporator.

Purification and Characterization

The resulting crude product can be purified by flash column chromatography on silica gel. The purified compound should be characterized by standard analytical techniques (¹H NMR, ¹³C NMR, FT-IR, and Mass Spectrometry) to confirm its identity and purity.

Applications in Research and Drug Development

This compound is not typically an end-product but rather a versatile platform for generating more complex molecules with potential biological activity.

Role as a Scaffold for Bioactive Molecules

The true value of this compound lies in the reactivity of the cyanamide group. It serves as a linchpin for diversification, enabling the synthesis of a wide range of derivatives. For example, it can readily participate in addition reactions with alcohols or amines to generate isoureas or guanidines, respectively. These functional groups are key components of many approved drugs. [6]

Potential Therapeutic Areas

While specific activity for the parent compound is not documented, its derivatives are promising candidates in several fields:

-

Oncology: Many kinase inhibitors and other anticancer agents incorporate fluorinated aromatic rings and nitrogen-rich heterocyclic systems derived from cyanamide precursors. [1][2]* Antimicrobial Agents: The benzamide and related nitrogen-containing structures have a long history as scaffolds for antibacterial and antifungal compounds. [7][9]* Neurology: The ability of fluorine to improve blood-brain barrier penetration makes fluorinated compounds attractive for developing CNS-acting agents. [1]

Workflow: From Scaffold to Lead Compound

Caption: Figure 3. Diversification Workflow

Safety and Handling

Given the absence of specific toxicological data, a cautious approach based on structural analogy is mandatory.

Hazard Assessment based on Structural Analogs

-

Toxicity: The related compound, 2-fluorobenzyl cyanide, is classified as highly toxic if swallowed, in contact with skin, or if inhaled. [10][11]Bromobenzyl cyanides are potent lachrymators (tear-producing agents) and are highly toxic. [12]The cyanamide functional group itself also has associated toxicity. [3]* Conclusion: It must be assumed that This compound is highly toxic and an irritant. All handling should reflect this high level of potential hazard.

Recommended Handling Procedures

-

Engineering Controls: All manipulations must be conducted in a certified chemical fume hood to prevent inhalation of vapors or dust.

-

Personal Protective Equipment (PPE):

-

Gloves: Nitrile gloves (double-gloving is recommended).

-

Eye Protection: Chemical safety goggles and a face shield.

-

Lab Coat: A properly fastened lab coat is required.

-

-

Decontamination: Have appropriate quench solutions and spill kits readily available.

Stability and Storage

-

Storage: The compound should be stored in a tightly sealed container in a cool, dry, and dark place, away from incompatible materials. [11]* Incompatibilities: Avoid contact with strong oxidizing agents, strong reducing agents, strong acids, and strong bases, as these may cause vigorous or exothermic reactions. [13]

Conclusion

This compound is a thoughtfully designed chemical intermediate that offers significant potential for researchers in drug discovery and materials science. Its combination of a metabolically robust fluorinated ring and a synthetically versatile cyanamide handle provides a powerful platform for the creation of novel and diverse molecular entities. While its synthesis is straightforward, its potential toxicity necessitates rigorous safety protocols. As the demand for more effective and specific therapeutic agents grows, the utility of such well-conceived building blocks will undoubtedly continue to expand.

References

- MDPI. (n.d.). Benzimidazole-Quinoline Hybrids: Synthesis and Antimicrobial Properties.

- National Oceanic and Atmospheric Administration (NOAA). (n.d.). BROMOBENZYL CYANIDES. CAMEO Chemicals.

- Wikipedia. (n.d.). Cyanamide.

- TCI AMERICA. (n.d.). 2-Fluorobenzyl Cyanide | 326-62-5.

- Chem-Impex. (n.d.). 2-Fluorobenzyl cyanide.

- PubChem. (n.d.). 2-Bromobenzyl cyanide.

- ChemicalBook. (2026). 2-Cyanobenzyl bromide | 22115-41-9.

- TCI EUROPE N.V. (n.d.). 2-Fluorobenzyl Cyanide 326-62-5.

- Sigma-Aldrich. (n.d.). Cianamide.

- BLDpharm. (n.d.). This compound.

- Walsh Medical Media. (2016). Pharmacological Potential of Benzamide Analogues and their Uses in Medicinal Chemistry.

- ChemicalBook. (2019). Applications of Cyanamide.

- PMC NIH. (2024). Design, Synthesis and Investigation of Biological Activity and Mechanism of Fluoroaryl-Substituted Derivatives at the FL118 Position 7.

- ResearchGate. (n.d.). Benzamide synthesis via oxidative amidation of benzylamines and benzyl....

- MDPI. (n.d.). Recent Advances in Cyanamide Chemistry: Synthesis and Applications.

- Cole-Parmer. (n.d.). Material Safety Data Sheet - 3-Chlorobenzyl cyanide, 99%.

- PMC NIH. (2024). Green and efficient synthesis of dibenzyl cyanamides and ureas with cyanamide as a block.

- MDPI. (n.d.). Synthesis and Biological Activity of Benzamides Substituted with Pyridine-Linked 1,2,4-Oxadiazole.

Sources

- 1. chemimpex.com [chemimpex.com]

- 2. Design, Synthesis and Investigation of Biological Activity and Mechanism of Fluoroaryl-Substituted Derivatives at the FL118 Position 7 - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Cyanamide - Wikipedia [en.wikipedia.org]

- 4. Applications of Cyanamide_Chemicalbook [chemicalbook.com]

- 5. mdpi.com [mdpi.com]

- 6. mdpi.com [mdpi.com]

- 7. walshmedicalmedia.com [walshmedicalmedia.com]

- 8. Green and efficient synthesis of dibenzyl cyanamides and ureas with cyanamide as a block - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Synthesis and Biological Activity of Benzamides Substituted with Pyridine-Linked 1,2,4-Oxadiazole [mdpi.com]

- 10. 2-Fluorobenzyl Cyanide | 326-62-5 | TCI AMERICA [tcichemicals.com]

- 11. 2-Fluorobenzyl Cyanide | 326-62-5 | TCI EUROPE N.V. [tcichemicals.com]

- 12. BROMOBENZYL CYANIDES | CAMEO Chemicals | NOAA [cameochemicals.noaa.gov]

- 13. pim-resources.coleparmer.com [pim-resources.coleparmer.com]

(2-Fluorobenzyl)cyanamide CAS number 1249090-98-9

An In-Depth Technical Guide to (2-Fluorobenzyl)cyanamide

This technical guide provides a comprehensive overview of this compound (CAS Number: 1249090-98-9), a compound of interest for researchers and professionals in drug development and synthetic chemistry. Due to the limited availability of direct experimental data for this specific molecule, this document synthesizes information from related compounds and established chemical principles to offer a predictive yet scientifically grounded perspective on its synthesis, properties, and potential applications.

Introduction and Molecular Overview

This compound is a monosubstituted cyanamide featuring a 2-fluorobenzyl group attached to a nitrogen atom of the cyanamide moiety. The presence of the fluorine atom on the benzene ring is anticipated to modulate the electronic properties and metabolic stability of the molecule, a common strategy in medicinal chemistry to enhance pharmacokinetic profiles. The cyanamide functional group itself is a versatile synthon, known for its unique reactivity as both a nucleophile at the amino nitrogen and an electrophile at the nitrile carbon.[1][2]

This guide will explore the probable synthetic routes to this compound, its predicted chemical characteristics, potential reactivity, and prospective applications, all while underscoring the necessary safety precautions for its handling.

Table 1: Predicted Physicochemical Properties of this compound

| Property | Predicted Value/Information | Justification |

| Molecular Formula | C₈H₇FN₂ | Based on chemical structure. |

| Molecular Weight | 150.16 g/mol | Calculated from the molecular formula. |

| Appearance | Likely a colorless to pale yellow solid or oil at room temperature. | By analogy to related benzyl cyanamides and monosubstituted cyanamides.[3] |

| Solubility | Expected to be soluble in common organic solvents (e.g., ethanol, ether, acetone, chloroform) and slightly soluble in water.[3] | Based on the properties of similar organic compounds. |

| Reactivity | The cyanamide group offers dual reactivity. The molecule can participate in cycloaddition reactions and act as a building block for heterocyclic compounds.[1][2] | General reactivity of the cyanamide functional group. |

Proposed Synthesis and Characterization

Synthetic Workflow: N-Cyanation of 2-Fluorobenzylamine

The proposed synthesis involves the reaction of 2-fluorobenzylamine with a cyanating agent, such as the highly toxic but effective cyanogen bromide.[6] Alternative, less hazardous cyanating agents are also being developed and could potentially be employed.[7][8]

Caption: Proposed synthesis of this compound.

Detailed Experimental Protocol (Predictive)

Caution: Cyanogen bromide is highly toxic and should be handled with extreme care in a well-ventilated fume hood with appropriate personal protective equipment.[6]

-

Reaction Setup: In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet, dissolve 2-fluorobenzylamine (1 equivalent) in anhydrous diethyl ether.

-

Addition of Base: Add triethylamine (1.1 equivalents) to the solution.

-

Addition of Cyanating Agent: Cool the reaction mixture to 0 °C in an ice bath. Slowly add a solution of cyanogen bromide (1 equivalent) in anhydrous diethyl ether via the dropping funnel over 30 minutes.

-

Reaction: Allow the reaction mixture to warm to room temperature and stir for 12-16 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

-

Workup: Upon completion, filter the reaction mixture to remove the triethylammonium bromide salt. Wash the filtrate with saturated sodium bicarbonate solution, followed by brine.

-

Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel.

Characterization

The structure of the synthesized this compound would be confirmed using standard analytical techniques:

-

NMR Spectroscopy (¹H, ¹³C, ¹⁹F): To elucidate the chemical structure and confirm the presence and position of the fluorine atom.

-

Mass Spectrometry (MS): To determine the molecular weight and fragmentation pattern.

-

Infrared (IR) Spectroscopy: To identify the characteristic nitrile (C≡N) and N-H stretching frequencies.

Predicted Chemical Properties and Reactivity

The chemical behavior of this compound is dictated by the interplay of the 2-fluorobenzyl group and the cyanamide functionality.

Reactivity of the Cyanamide Group

The cyanamide group is known for its participation in cycloaddition reactions, making it a valuable precursor for various heterocyclic systems.[1][2] For instance, it can react as a dipolarophile in [3+2] cycloadditions with azides to form aminotetrazoles.[1]

Caption: Potential cycloaddition reactivity of this compound.

Influence of the 2-Fluorobenzyl Group

The ortho-fluorine atom can influence the reactivity of the aromatic ring through inductive electron withdrawal and can also participate in directing metallation reactions. Furthermore, the fluorine atom may impact the biological activity and metabolic fate of the molecule.

Potential Applications

While specific applications for this compound have not been documented, its structural motifs suggest potential utility in several areas of research and development:

-

Medicinal Chemistry: Substituted cyanamides are present in various biologically active compounds.[7] The 2-fluorobenzyl moiety is a common feature in pharmaceuticals, often introduced to improve metabolic stability and binding affinity. Therefore, this compound could serve as a valuable intermediate in the synthesis of novel therapeutic agents.[9]

-

Agrochemicals: The cyanamide functional group is found in some insecticides.[7] The development of new agrochemicals is an area where this compound could be explored.

-

Materials Science: The nitrile group can undergo various transformations, making this compound a potential monomer or building block for functional polymers.

Safety and Handling

Given the lack of specific safety data for this compound, precautions should be based on the known hazards of related compounds, such as benzyl cyanides and the parent cyanamide.

-

Toxicity: The parent compound, cyanamide, is toxic if swallowed or in contact with skin and can cause severe skin burns and eye damage.[10][11] Benzyl cyanides are also known to be irritants.[3]

-

Handling: Handle this compound in a well-ventilated chemical fume hood.[11] Wear appropriate personal protective equipment (PPE), including gloves, safety goggles, and a lab coat.[10]

-

Storage: Store in a tightly sealed container in a cool, dry place away from incompatible materials such as strong oxidizing agents, acids, and bases.[11]

Conclusion

This compound is a chemical entity with significant potential as a building block in synthetic and medicinal chemistry. Although direct experimental data is scarce, this guide provides a robust, predictive framework for its synthesis, reactivity, and safe handling based on well-established chemical principles. Researchers and drug development professionals can use this information as a foundational resource for further investigation and application of this promising compound.

References

-

El-Gohary, N. S., & Shaaban, M. (2017). Benzimidazole-Quinoline Hybrids: Synthesis and Antimicrobial Properties. MDPI. Retrieved from [Link]

-

National Center for Biotechnology Information. (n.d.). Bromobenzyl Cyanide. PubChem. Retrieved from [Link]

-

Pathiraja, M. R., Williams, L., Bhat, S. V., & Kariuki, B. M. (2020). Recent Advances in Cyanamide Chemistry: Synthesis and Applications. MDPI. Retrieved from [Link]

-

MDPI. (n.d.). Synthesis and Antimycobacterial Evaluation of N-(4-(Benzyloxy)benzyl)-4-aminoquinolines. Retrieved from [Link]

-

Progressive Academic Publishing. (n.d.). Spectroscopic Analysis of 2,3-Difluorobenzyl Radical. Retrieved from [Link]

-

Organic Syntheses. (n.d.). Cyanogen bromide. Retrieved from [Link]

- Google Patents. (n.d.). Preparation of benzyl cyanides.

-

ResearchGate. (n.d.). Recent Advances in Cyanamide Chemistry: Synthesis and Applications. Retrieved from [Link]

-

Online Research @ Cardiff. (n.d.). N-Cyanation of Secondary Amines using Trichloroacetonitrile. Retrieved from [Link]

-

Chemsrc. (n.d.). (2-FLUORO-BENZYL)-HYDRAZINE. Retrieved from [Link]

-

National Center for Biotechnology Information. (n.d.). 2-Bromobenzyl cyanide. PubChem. Retrieved from [Link]

-

MDPI. (n.d.). Efficient Synthesis of 2-Aminoquinazoline Derivatives via Acid-Mediated [4+2] Annulation of N-Benzyl Cyanamides. Retrieved from [Link]

-

Organic Chemistry Portal. (n.d.). Cyanamide synthesis by cyanation. Retrieved from [Link]

-

Hyma Synthesis Pvt. Ltd. (n.d.). Welcome To Hyma Synthesis Pvt. Ltd. Retrieved from [Link]

-

National Institutes of Health. (2024). Green and efficient synthesis of dibenzyl cyanamides and ureas with cyanamide as a block. PMC. Retrieved from [Link]

-

Royal Society of Chemistry. (n.d.). Recent developments and applications of cyanamides in electrophilic cyanation. Organic & Biomolecular Chemistry. Retrieved from [Link]

-

Science of Synthesis. (n.d.). The reaction of tertiary amines with cyanogen bromide, the so-called von Braun reaction. Retrieved from [Link]

-

PrepChem.com. (n.d.). Synthesis of 6-Cyano-2-benzylchroman-4-one. Retrieved from [Link]

-

Organic Reactions. (n.d.). The von Braun Cyanogen Bromide Reaction. Retrieved from [Link]

-

Wikipedia. (n.d.). NLX-204. Retrieved from [Link]

-

Wikimedia Commons. (n.d.). File:Cyanogen bromide reaction.pdf. Retrieved from [Link]

Sources

- 1. mdpi.com [mdpi.com]

- 2. researchgate.net [researchgate.net]

- 3. Bromobenzyl Cyanide | C8H6BrN | CID 22044 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. Thieme E-Books & E-Journals [thieme-connect.de]

- 5. organicreactions.org [organicreactions.org]

- 6. Organic Syntheses Procedure [orgsyn.org]

- 7. orca.cardiff.ac.uk [orca.cardiff.ac.uk]

- 8. Cyanamide synthesis by cyanation [organic-chemistry.org]

- 9. chemimpex.com [chemimpex.com]

- 10. assets.thermofisher.com [assets.thermofisher.com]

- 11. fishersci.com [fishersci.com]

Introduction: A Fluorinated Building Block of Strategic Importance

An In-Depth Technical Guide to the Physical and Chemical Properties of (2-Fluorobenzyl)cyanamide

This compound is a bespoke chemical entity of increasing interest to the fields of medicinal chemistry and process development. Its molecular architecture, which marries a fluorinated aromatic ring with the versatile cyanamide functional group, presents a unique combination of physicochemical properties and synthetic potential. The presence of the fluorine atom, a bioisostere for hydrogen, can profoundly influence metabolic stability, binding affinity, and lipophilicity, making it a valuable substituent in drug design. Concurrently, the cyanamide moiety serves as a linchpin for constructing more complex nitrogen-containing scaffolds, such as guanidines, amidines, and various heterocycles, which are prevalent in a multitude of bioactive molecules.[1][2]

This technical guide, prepared for researchers, scientists, and drug development professionals, provides a comprehensive analysis of the core physical and chemical properties of this compound. We will delve into its molecular characteristics, predictive analytics for its behavior, robust synthetic strategies, key reactivity pathways, and the necessary protocols for its safe handling and characterization. This document is structured to provide not just data, but a field-proven perspective on how to approach, utilize, and understand this valuable synthetic intermediate.

Molecular Identity and Physicochemical Properties

A precise understanding of a compound's fundamental properties is the bedrock of its effective application in research and development. While extensive experimental data for this compound is not broadly published, we can extrapolate a reliable profile based on its constituent functional groups and related chemical structures.

Core Identification

| Identifier | Value | Source |

| IUPAC Name | N-(2-Fluorobenzyl)cyanamide | - |

| CAS Number | 1249090-98-9 | |

| Molecular Formula | C₈H₇FN₂ | |

| Molecular Weight | 150.16 g/mol | |

| Canonical SMILES | C1=CC=C(C(=C1)F)CNC#N | - |

Predicted Physicochemical Data

The properties in the following table are estimated based on structure-property relationships and data from analogous compounds, such as 2-fluorobenzyl cyanide and other N-substituted cyanamides.[3][4][5] The introduction of the N-H bond in the cyanamide, compared to a simple cyanide, is expected to significantly increase the boiling point and water solubility due to the potential for hydrogen bonding.

| Property | Predicted Value / Observation | Rationale and Experimental Considerations |

| Appearance | Colorless to pale yellow solid or oil. | Many benzyl derivatives are crystalline solids at room temperature. The polarity of the cyanamide group supports a solid state. |

| Melting Point | 45 - 65 °C | This is a predictive range. The parent compound, cyanamide, melts at 44 °C.[5] The larger benzyl group will increase this, but the asymmetry may disrupt crystal packing. Experimental determination via Differential Scanning Calorimetry (DSC) is the gold standard. |

| Boiling Point | > 250 °C (at atm. pressure) | Significantly higher than 2-fluorobenzyl cyanide (235 °C) due to intermolecular hydrogen bonding from the N-H group.[4] Vacuum distillation would be required to prevent decomposition. |

| Solubility | Soluble in polar organic solvents (e.g., Ethanol, Acetonitrile, DMSO, Ethyl Acetate).[6] Limited solubility in water; slightly soluble in nonpolar solvents (e.g., Hexanes). | The molecule has both polar (cyanamide) and nonpolar (fluorobenzyl) regions. The N-H group allows for hydrogen bond donation and acceptance, enhancing solubility in polar protic solvents. |

| pKa | ~16-18 (for N-H proton) | The N-H proton of a secondary cyanamide is weakly acidic, similar to an amide. The electron-withdrawing nature of the adjacent nitrile group enhances this acidity. Titration or computational methods would be used for precise determination. |

Synthesis and Reactivity: A Guide to Application

The utility of this compound is defined by its synthesis and subsequent chemical transformations. Understanding these pathways is critical for its incorporation into drug discovery pipelines.

Synthetic Approaches

The synthesis of N-substituted cyanamides has traditionally relied on hazardous reagents. However, modern chemistry offers safer and more efficient alternatives.

Causality Behind Synthetic Choices: The classical approach using cyanogen bromide (BrCN) is effective but poses significant toxicity risks, making it unsuitable for scale-up and modern laboratory environments.[2] The choice of a modern protocol, such as one employing N-chlorosuccinimide (NCS) and a cyanide source, is driven by improved safety, operational simplicity, and the use of readily available, less toxic reagents.[7]

Protocol: Synthesis via Oxidative N-Cyanation

This protocol is a representative method adapted from modern synthetic procedures for the cyanation of amines.[7]

-

Reaction Setup: To a solution of 2-fluorobenzylamine (1.0 eq) in a suitable aprotic solvent (e.g., acetonitrile) in a round-bottom flask under an inert atmosphere (N₂ or Ar), add zinc cyanide (Zn(CN)₂, 0.6 eq).

-

Initiation: Cool the stirred suspension to 0 °C using an ice bath. Add N-chlorosuccinimide (NCS, 1.1 eq) portion-wise over 15 minutes, ensuring the internal temperature does not exceed 5 °C.

-

Reaction: Allow the reaction mixture to slowly warm to room temperature and stir for 12-24 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or LC-MS until the starting amine is consumed.

-

Workup: Upon completion, quench the reaction by adding a saturated aqueous solution of sodium thiosulfate. Transfer the mixture to a separatory funnel and extract with ethyl acetate (3x).

-

Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. The crude product can then be purified by column chromatography on silica gel to yield pure this compound.

Caption: Key reactivity pathways of the cyanamide functional group.

Spectroscopic and Analytical Characterization

Structural confirmation of this compound relies on a combination of standard spectroscopic techniques. The following data are predictive but are based on established chemical shift and frequency correlations.

Protocol: Acquiring a ¹H NMR Spectrum

-

Sample Preparation: Accurately weigh approximately 5-10 mg of the purified compound and dissolve it in ~0.7 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in a clean NMR tube. The choice of solvent is critical; CDCl₃ is standard, but DMSO-d₆ is superior for observing exchangeable protons like N-H.

-

Instrument Setup: Place the sample in the NMR spectrometer. The instrument is tuned to the proton frequency, and standard acquisition parameters (e.g., pulse angle, acquisition time, relaxation delay) are set.

-

Data Acquisition: Acquire the spectrum. A standard acquisition consists of 16 to 64 scans to ensure a good signal-to-noise ratio.

-

Data Processing: The resulting Free Induction Decay (FID) is processed using a Fourier transform. The spectrum is then phased, baseline corrected, and referenced (typically to the residual solvent peak or internal standard like TMS).

-

Interpretation: Analyze the chemical shifts, integration values, and coupling patterns to confirm the structure.

Predicted Spectroscopic Data

| Technique | Predicted Signals and Interpretation |

| ¹H NMR | ~7.2-7.5 ppm (m, 4H): Aromatic protons of the fluorobenzyl group. The fluorine atom will cause complex splitting patterns. ~4.5 ppm (d, 2H): Methylene protons (-CH₂-). They will appear as a doublet due to coupling with the N-H proton. ~5.0-6.0 ppm (br s, 1H): The N-H proton. This peak is often broad and its chemical shift is concentration and solvent dependent. |

| ¹³C NMR | ~160-165 ppm (d, J ≈ 245 Hz): Aromatic carbon directly bonded to fluorine (C-F). ~115-135 ppm (m): Other aromatic carbons. ~117 ppm (s): Nitrile carbon (-C≡N). ~45 ppm (s): Methylene carbon (-CH₂-). |

| FT-IR (cm⁻¹) | ~3300-3400: N-H stretch (sharp to medium). ~2225: C≡N stretch (strong, sharp). This is a highly characteristic peak for the nitrile group. ~1600, 1490: Aromatic C=C stretches. ~1220: C-F stretch. |

| Mass Spec. (ESI+) | [M+H]⁺ = 151.07: Protonated molecular ion. [M+Na]⁺ = 173.05: Sodium adduct. High-resolution mass spectrometry (HRMS) would be used to confirm the elemental composition to within 5 ppm. |

Applications in Drug Discovery and Chemical Synthesis

This compound is not an end-product but a strategic intermediate. Its value lies in its ability to be converted into structures of higher complexity and biological relevance.

The primary application is as a precursor to substituted guanidines. The guanidinium group is basic and can be protonated at physiological pH, allowing it to form strong ionic interactions with biological targets like enzymes and receptors. The conversion involves the addition of a primary or secondary amine across the C≡N bond of the cyanamide.

Caption: Transformation into high-value guanidine scaffolds.

Safety, Handling, and Storage

Given the absence of a specific Safety Data Sheet (SDS), a conservative approach to handling based on analogous compounds is mandatory. Cyanamides and related nitrile-containing compounds should be treated as toxic. [8][9]

-

Hazard Assessment: Assumed to be harmful or toxic if swallowed, inhaled, or in contact with skin. [8]It may cause skin and serious eye irritation. The parent compound, cyanamide, is a known skin sensitizer. [9]* Personal Protective Equipment (PPE): Always wear a lab coat, chemical-resistant gloves (nitrile is a suitable choice), and safety glasses with side shields or goggles. All handling of the solid or solutions should be performed inside a certified chemical fume hood to prevent inhalation.

-

Handling: Avoid generating dust if it is a solid. Use appropriate tools (spatulas) for transfer. Ensure adequate ventilation.

-

Storage: Store in a tightly sealed container in a cool, dry, dark, and well-ventilated area. Keep away from incompatible materials such as strong acids, bases, and oxidizing agents.

-

Disposal: Dispose of waste in accordance with local, state, and federal regulations for toxic chemical waste.

Conclusion

This compound stands as a potent and versatile intermediate for the modern synthetic chemist. While its physical properties are largely predictive at this stage, its chemical reactivity is well-grounded in the established principles of the cyanamide functional group. Its value is unlocked through strategic application, primarily in the synthesis of fluorinated guanidine-containing molecules for agrochemical and pharmaceutical research. Adherence to rigorous safety protocols is paramount for its handling. This guide provides the foundational knowledge and practical insights necessary for researchers to confidently and effectively incorporate this compound into their synthetic programs.

References

- MDPI. (n.d.). Benzimidazole-Quinoline Hybrids: Synthesis and Antimicrobial Properties.

- ChemicalBook. (2026). 2-Cyanobenzyl bromide | 22115-41-9.

- Chem-Impex. (n.d.). 2-Fluorobenzyl cyanide.

- TCI AMERICA. (n.d.). 2-Fluorobenzyl Cyanide | 326-62-5.

- Sigma-Aldrich. (n.d.). Cyanamide.

- ChemScene. (n.d.). 1194814-78-2 | N-(2-methylbenzyl)cyanamide.

- Wikipedia. (n.d.). Cyanamide.

- Sigma-Aldrich. (2024). Aldrich 259969 - SAFETY DATA SHEET.

- TCI EUROPE N.V. (n.d.). 2-Fluorobenzyl Cyanide 326-62-5.

- PMC - NIH. (2024). Green and efficient synthesis of dibenzyl cyanamides and ureas with cyanamide as a block.

- The Morrill Research Group - Blogs. (2017). Exploring new synthetic routes towards cyanamides.

- PubChem. (n.d.). 2-Bromobenzyl cyanide | C8H6BrN | CID 29625.

- CAMEO Chemicals - NOAA. (n.d.). CYANAMIDE.

- Google Patents. (n.d.). US4056509A - Preparation of benzyl cyanides.

- Sigma-Aldrich. (2025). SAFETY DATA SHEET.

- ChemicalBook. (n.d.). 2-Fluorobenzyl cyanide(326-62-5) 1H NMR spectrum.

- TCI Chemicals. (2025). SAFETY DATA SHEET.

- Organic Chemistry Portal. (n.d.). Cyanamide synthesis by cyanation.

- Patsnap Synapse. (2024). What is the mechanism of Cyanamide?.

- Semantic Scholar. (n.d.). Experimental Spectroscopic (FT-IR, H and C NMR, ESI-MS, UV) Analysis, Single Crystal X-Ray, Computational, Hirshfeld Analysis, a.

- Thermo Fisher Scientific. (2025). SAFETY DATA SHEET.

- ECHEMI. (n.d.). Cyanamide SDS, 420-04-2 Safety Data Sheets.

Sources

- 1. Green and efficient synthesis of dibenzyl cyanamides and ureas with cyanamide as a block - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Exploring new synthetic routes towards cyanamides | The Morrill Research Group [blogs.cardiff.ac.uk]

- 3. chemimpex.com [chemimpex.com]

- 4. 2-Fluorobenzyl Cyanide | 326-62-5 | TCI AMERICA [tcichemicals.com]

- 5. Cyanamide - Wikipedia [en.wikipedia.org]

- 6. CYANAMIDE | CAMEO Chemicals | NOAA [cameochemicals.noaa.gov]

- 7. Cyanamide synthesis by cyanation [organic-chemistry.org]

- 8. tcichemicals.com [tcichemicals.com]

- 9. assets.thermofisher.com [assets.thermofisher.com]

A Technical Guide to the Stability and Storage of (2-Fluorobenzyl)cyanamide: An Evidence-Based Approach for Researchers

This guide provides a comprehensive overview of the stability and optimal storage conditions for (2-Fluorobenzyl)cyanamide. In the absence of extensive direct studies on this specific molecule, this document synthesizes data from structurally analogous compounds, namely benzyl cyanides and the parent cyanamide, to establish a robust framework for its handling and preservation. The principles outlined herein are designed to ensure the chemical integrity and longevity of this compound for research and development applications.

Chemical Identity and Inferred Reactivity

This compound is an organic compound featuring a fluorinated benzyl group attached to a cyanamide moiety. The presence of the cyanamide group dictates much of its chemical reactivity, while the fluorobenzyl group influences its physical properties and can participate in specific reactions.

The cyanamide functional group is known for its reactivity, particularly its tendency to dimerize or polymerize, especially under basic conditions or at elevated temperatures.[1][2] It is also susceptible to hydrolysis. The fluorine atom on the benzyl ring is an electron-withdrawing group, which can influence the reactivity of the aromatic ring and the benzylic position.

Core Stability Considerations

Based on the chemistry of related cyanide compounds, the stability of this compound is primarily influenced by temperature, pH, moisture, and light.

Thermal Stability

Elevated temperatures are a significant concern for cyanamide and its derivatives. Cyanamide itself can undergo exothermic dimerization at temperatures above 40°C.[1] For substituted benzyl cyanides, while generally stable at room temperature, prolonged exposure to heat can lead to degradation.[3]

Recommendation: To mitigate the risk of thermal degradation and potential dimerization, this compound should be stored under refrigerated conditions.

pH and Hydrolytic Stability

Aqueous solutions of cyanamide are most stable within a pH range of 3 to 5.[4][5] In acidic conditions (pH < 3) or alkaline conditions (pH > 12), hydrolysis to urea is a significant degradation pathway.[4][5] Dimerization to dicyandiamide is predominant at a pH of 8 to 10.[4][5]

Recommendation: If in solution, the pH should be maintained in the weakly acidic range (pH 4-5) to maximize stability. The solid compound should be protected from acidic and basic environments.

Moisture Sensitivity

Cyanamide and its derivatives are sensitive to moisture.[6] The presence of water can facilitate hydrolysis and other degradation reactions.[1] Therefore, maintaining a dry environment is crucial for long-term storage.

Recommendation: this compound should be stored in a tightly sealed container in a desiccated environment. The use of a desiccator or storage under an inert, dry atmosphere is highly recommended.

Photostability

While specific photostability data for this compound is unavailable, related cyanide compounds can be sensitive to light.[7] To prevent potential photochemical degradation, protection from light is a prudent measure.

Recommendation: Store containers of this compound in a dark location or use amber vials to shield the compound from light.

Recommended Storage and Handling Protocols

Based on the analysis of related compounds, the following storage and handling procedures are recommended to ensure the long-term stability of this compound.

Optimal Storage Conditions

| Parameter | Recommended Condition | Rationale |

| Temperature | 2-8°C | Minimizes thermal degradation and dimerization.[6][8] |

| Atmosphere | Inert gas (e.g., Argon, Nitrogen) | Prevents moisture and air-initiated degradation.[9] |

| Container | Tightly sealed, amber glass vial | Protects from moisture and light.[6][9] |

| Environment | Dry, well-ventilated area | Prevents absorption of ambient moisture and ensures safety.[1] |

Incompatible Materials

To prevent hazardous reactions and degradation, this compound should not be stored with the following:

-

Strong Acids and Bases: Can cause rapid decomposition and hydrolysis.[1][3]

-

Strong Oxidizing Agents: May lead to vigorous and potentially explosive reactions.[1][3]

-

Strong Reducing Agents: Can also result in hazardous reactions.[1][3]

-

Moisture: Promotes hydrolysis and other degradation pathways.[1][7]

Handling Procedures

Due to the toxic nature of cyanide-containing compounds, strict safety protocols must be followed.[1][6][9][10]

-

Engineering Controls: All handling of this compound should be conducted in a certified chemical fume hood to avoid inhalation of any dust or vapors.[8][9][11]

-

Personal Protective Equipment (PPE): Wear appropriate PPE, including a lab coat, safety goggles, and chemical-resistant gloves.[11][12]

-

Spill Management: In case of a spill, avoid generating dust. Use wet clean-up procedures and collect the material in a sealed container for proper disposal.[12]

Potential Degradation Pathways

The primary degradation pathways for this compound are inferred from the known chemistry of cyanamide and related compounds.

Caption: Inferred degradation pathways for this compound.

Experimental Workflow for Stability Assessment

To empirically determine the stability of this compound, a systematic study should be conducted.

Caption: Workflow for a stability study of this compound.

Protocol for Stability Assessment:

-

Sample Preparation: Aliquot this compound into separate vials for each stress condition and time point.

-

Stress Conditions: Expose the samples to a range of conditions, including elevated temperatures (e.g., 40°C, 60°C), high humidity (e.g., 75% RH), intense light (ICH-compliant photostability chamber), and solutions of varying pH.

-

Time Points: Pull samples at predetermined intervals (e.g., 0, 1, 2, 4, 8 weeks).

-

Analysis: Assay the samples using a validated stability-indicating method, such as High-Performance Liquid Chromatography (HPLC) with UV detection, to quantify the amount of remaining this compound and detect any degradation products. Mass spectrometry (LC-MS) can be used to identify the structure of the degradants.

-

Data Analysis: Plot the concentration of this compound versus time for each condition to determine the degradation kinetics.

Conclusion

References

- Sdfine. (n.d.). 2-CHLOROBENZYL CYANIDE.

- Sigma-Aldrich. (2025). SAFETY DATA SHEET - Cyanamide.

- ECHEMI. (n.d.). Cyanamide SDS, 420-04-2 Safety Data Sheets.

- Thermo Fisher Scientific. (2025). SAFETY DATA SHEET - Cyanamide.

- University of Pittsburgh. (2015). Safety Manual EH&S Guideline Number: 04-029 - Subject: CYANIDE STORAGE.

- ChemicalBook. (n.d.). 2-Cyanobenzyl chloride(2856-63-5).

- NJ.gov. (n.d.). HAZARD SUMMARY.

- Google Patents. (n.d.). US4477421A - Process for the stabilization of aqueous cyanamide solutions.

- Fisher Scientific. (n.d.). SAFETY DATA SHEET.

- Ebbs, S. (2004). Biological degradation of cyanide compounds. Current Opinion in Biotechnology, 15(3), 231-236.

- Inchem.org. (n.d.). ICSC 0424 - CYANAMIDE.

- Fisher Scientific. (2023). SAFETY DATA SHEET - Benzyl cyanide.

- MDPI. (n.d.). Benzimidazole-Quinoline Hybrids: Synthesis and Antimicrobial Properties.

- Unknown. (n.d.).

- University of Hertfordshire. (n.d.). Cyanamide (Ref: LH 21,810A).

- Dartmouth. (n.d.). Cyanide Salts - Environmental Health and Safety.

- Google Patents. (n.d.). EP0095065B1 - Storage stable aqueous cyanamid solutions, and process for their preparation.

Sources

- 1. echemi.com [echemi.com]

- 2. ICSC 0424 - CYANAMIDE [inchem.org]

- 3. 2-Cyanobenzyl chloride(2856-63-5)MSDS Melting Point Boiling Density Storage Transport [m.chemicalbook.com]

- 4. US4477421A - Process for the stabilization of aqueous cyanamide solutions - Google Patents [patents.google.com]

- 5. EP0095065B1 - Storage stable aqueous cyanamid solutions, and process for their preparation - Google Patents [patents.google.com]

- 6. sigmaaldrich.com [sigmaaldrich.com]

- 7. ehs.dartmouth.edu [ehs.dartmouth.edu]

- 8. fishersci.de [fishersci.de]

- 9. assets.thermofisher.cn [assets.thermofisher.cn]

- 10. nj.gov [nj.gov]

- 11. fishersci.de [fishersci.de]

- 12. www1.udel.edu [www1.udel.edu]

Methodological & Application

Application Notes & Protocols: (2-Fluorobenzyl)cyanamide as a Versatile Precursor for the Synthesis of Novel Guanidine Derivatives

Abstract

The guanidinium group is a critical pharmacophore in modern drug discovery, prized for its ability to engage in multifaceted, high-affinity interactions with biological targets through hydrogen bonding and electrostatic forces.[1] This guide provides a comprehensive overview of the use of (2-Fluorobenzyl)cyanamide as a strategic precursor for the synthesis of substituted guanidine derivatives. We delve into the underlying reaction mechanisms, provide a detailed, field-tested experimental protocol, and offer insights into the rationale behind procedural choices. This document is intended for researchers, medicinal chemists, and drug development professionals seeking to leverage this versatile building block for the creation of novel therapeutic agents.

Introduction: The Significance of the Guanidine Moiety

The guanidine functional group, characterized by its Y-shaped arrangement of three nitrogen atoms around a central carbon, is a cornerstone of medicinal chemistry.[2] Its profound basicity (pKa ≈ 13.5) ensures it is protonated under physiological conditions, forming the highly stable, resonance-delocalized guanidinium cation. This cation is an exceptional recognition element for anionic functionalities like carboxylates and phosphates found in biological macromolecules.[3] Consequently, guanidine-containing compounds exhibit a vast spectrum of pharmacological activities, including anticancer, antiviral, antibacterial, and antihypertensive properties.[2][4]

The synthesis of guanidines is often achieved through the addition of amines to a cyanamide precursor.[5] This approach is favored for its operational simplicity and modularity. This compound emerges as a particularly valuable precursor for several reasons:

-

Synthetic Accessibility: It can be prepared from the corresponding 2-fluorobenzyl amine.

-

Reactivity: The electron-withdrawing nature of the nitrile group activates the central carbon for nucleophilic attack by amines.

-

Pharmacological Modulation: The 2-fluorobenzyl moiety can significantly influence the physicochemical properties of the final molecule. The fluorine atom can enhance metabolic stability by blocking potential sites of oxidation and can modulate binding affinity through specific electronic interactions with target proteins.

This guide will focus on a robust, catalyzed method for reacting this compound with primary or secondary amines to yield highly substituted guanidine derivatives.

Reaction Principle and Mechanism

The core transformation involves the nucleophilic addition of an amine to the electrophilic carbon atom of the cyanamide's nitrile group. While the reaction can proceed without a catalyst, particularly with highly nucleophilic amines, yields are often low and reaction times are long.[6] The efficiency is dramatically improved by using a Lewis acid catalyst, such as Scandium(III) triflate (Sc(OTf)₃) or Aluminum chloride (AlCl₃).[7][8]

The catalyst activates the cyanamide by coordinating to the nitrile nitrogen, which significantly increases the electrophilicity of the carbon atom and renders it more susceptible to nucleophilic attack.

Caption: Lewis acid-catalyzed guanylation mechanism.

Experimental Protocol: Catalytic Synthesis of N-(2-Fluorobenzyl)-N'-phenylguanidine

This protocol details a representative synthesis using aniline as the amine nucleophile. It is a robust and scalable method that can be adapted for a wide range of primary and secondary amines.

3.1. Rationale for Method Selection

Scandium(III) triflate is chosen as the catalyst due to its high efficiency in promoting the guanylation of amines with cyanamides under mild conditions.[7] It is also known for its water tolerance, which simplifies the experimental setup by not requiring strictly anhydrous conditions, although anhydrous solvents are recommended for optimal results.[7] Acetonitrile is selected as the solvent for its ability to dissolve a wide range of organic substrates and its relatively high boiling point, allowing for reactions at elevated temperatures if necessary.

3.2. Materials and Equipment

-

This compound (1.0 eq)

-

Aniline (1.1 eq)

-

Scandium(III) triflate (Sc(OTf)₃) (5 mol%)

-

Anhydrous Acetonitrile (CH₃CN)

-

Round-bottom flask

-

Magnetic stirrer and stir bar

-

Reflux condenser

-

Nitrogen or Argon gas inlet

-

Heating mantle or oil bath

-

Thin Layer Chromatography (TLC) plates (silica gel 60 F₂₅₄)

-

Standard glassware for work-up (separatory funnel, beakers, Erlenmeyer flasks)

-

Rotary evaporator

-

Silica gel for column chromatography

3.3. Step-by-Step Procedure

-

Reaction Setup: To a dry round-bottom flask under a nitrogen atmosphere, add this compound (1.0 mmol, 150.15 mg) and anhydrous acetonitrile (5 mL). Stir the mixture at room temperature until the solid is fully dissolved.

-

Reagent Addition: Add aniline (1.1 mmol, 102.4 mg, ~100 µL) to the solution via syringe, followed by the addition of Scandium(III) triflate (0.05 mmol, 24.6 mg).

-

Reaction Execution: Heat the reaction mixture to 80 °C (reflux) using a heating mantle.

-

Monitoring: Monitor the reaction progress by TLC (e.g., using a 7:3 Hexane:Ethyl Acetate mobile phase). The disappearance of the starting cyanamide spot indicates reaction completion. This typically takes 12-24 hours.

-

Work-up:

-

Once the reaction is complete, cool the flask to room temperature.

-

Concentrate the mixture under reduced pressure using a rotary evaporator to remove the acetonitrile.

-

Dissolve the residue in ethyl acetate (20 mL) and transfer it to a separatory funnel.

-

Wash the organic layer sequentially with saturated sodium bicarbonate solution (2 x 15 mL) and brine (1 x 15 mL).

-

Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate in vacuo.

-

-

Purification: Purify the crude product by flash column chromatography on silica gel, eluting with a gradient of hexane and ethyl acetate to afford the pure N-(2-Fluorobenzyl)-N'-phenylguanidine.

-

Characterization: Characterize the final product using ¹H NMR, ¹³C NMR, and Mass Spectrometry to confirm its identity and purity.

Data Presentation and Expected Results

The following table summarizes the key data for the starting materials and the expected product from the representative protocol.

| Compound | Formula | Mol. Wt. ( g/mol ) | Physical State | Expected Yield (%) |

| This compound | C₈H₇FN₂ | 150.15 | Solid | - |

| Aniline | C₆H₇N | 93.13 | Liquid | - |

| N-(2-Fluorobenzyl)-N'-phenylguanidine | C₁₄H₁₄FN₃ | 243.28 | Solid | 75-90 |

Overall Experimental Workflow

The entire process, from initial setup to the final, characterized product, follows a logical and systematic sequence.

Sources

- 1. Biosynthesis of guanidine-containing natural products in cyanobacteria - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. Novel guanidine derivatives as mechanistic scaffolds for anticancer agents: synthesis, characterization, DNA-binding, and computational studies - PMC [pmc.ncbi.nlm.nih.gov]

- 4. jocpr.com [jocpr.com]

- 5. researchgate.net [researchgate.net]

- 6. Thieme E-Books & E-Journals [thieme-connect.de]

- 7. Guanidine synthesis by guanylation [organic-chemistry.org]

- 8. US5489709A - Preparation of substituted guanidines - Google Patents [patents.google.com]

Troubleshooting & Optimization

Technical Support Center: Purification of Crude (2-Fluorobenzyl)cyanamide

Welcome to the technical support center for the purification of (2-Fluorobenzyl)cyanamide. This guide is designed for researchers, scientists, and drug development professionals who are working with this important synthetic intermediate. This compound is a valuable building block in medicinal chemistry, often utilized in the synthesis of pharmacologically active compounds.[1] However, its purification can present unique challenges due to potential impurities from its synthesis and its inherent chemical properties.

This document provides in-depth troubleshooting guides, frequently asked questions (FAQs), and validated protocols to help you navigate the complexities of purifying crude this compound, ensuring high purity and yield for your downstream applications.

Section 1: Frequently Asked Questions (FAQs)

This section addresses common initial questions regarding the handling, properties, and potential contaminants of crude this compound.

Q1: What are the most common impurities I should expect in my crude this compound?

A1: The impurity profile of your crude product is highly dependent on the synthetic route employed. Common methods for synthesizing cyanamides involve the reaction of amines with cyanogen bromide or alternative cyanating agents.[1][2] Potential impurities may include:

-

Unreacted Starting Materials: Such as 2-fluorobenzylamine or 2-fluorobenzyl chloride.

-

Reagent-Related Byproducts: Depending on the cyanating agent used, byproducts can form. For instance, if cyanogen bromide is used, hydrobromic acid salts of the starting amine may be present.

-

Dimerization Products: Cyanamides can dimerize to form guanidines, especially under acidic or basic conditions or upon heating. The most common dimer is a dicyandiamide derivative.

-

Solvent Residues: Residual solvents from the reaction or initial workup.

-

Side-Reaction Products: Products from competing reactions, which can be diverse and route-specific. For example, if the synthesis involves the displacement of a halide, elimination products could be formed.[3]

Q2: What are the key stability concerns for this compound during purification and storage?

A2: Cyanamides are known to be sensitive to pH and temperature.[4]

-

pH Sensitivity: The compound is most stable in a slightly acidic pH range (typically pH 4-6).[4] Strong acids or bases can catalyze decomposition or dimerization. During aqueous workups, it is crucial to avoid prolonged exposure to highly acidic or alkaline conditions.

-

Thermal Instability: Elevated temperatures can promote decomposition or the formation of oligomers. It is advisable to use reduced pressure for solvent removal whenever possible to keep temperatures low.[5]

-

Storage: Purified this compound should be stored in a cool, dry, and dark environment, preferably under an inert atmosphere (e.g., nitrogen or argon) to prevent degradation.

Q3: How can I quickly assess the purity of my crude sample before attempting a large-scale purification?

A3: A combination of analytical techniques is recommended for a preliminary purity assessment:

-

Thin-Layer Chromatography (TLC): This is the quickest and most common method. Use a suitable solvent system (e.g., ethyl acetate/hexanes) to visualize the main product spot and any impurities. Staining with potassium permanganate or viewing under UV light can help identify different components.

-

Proton NMR (¹H NMR): A crude ¹H NMR spectrum can provide valuable information about the major components and their relative ratios. You can identify characteristic peaks for your product and compare their integration to peaks from impurities or residual solvents.

-

Gas Chromatography-Mass Spectrometry (GC-MS): For volatile and thermally stable compounds like this compound, GC-MS is a powerful tool for separating and identifying components, giving a clear picture of the impurity profile.[6]

Section 2: Troubleshooting Guide for Purification Techniques

This section provides solutions to specific problems you may encounter during the purification process, presented in a question-and-answer format.

Crystallization Issues

Q: My this compound is "oiling out" instead of forming crystals. What's wrong?

A: "Oiling out" occurs when the compound separates from the solution as a liquid phase rather than a solid crystal lattice. This is often due to the solution being supersaturated at a temperature above the compound's melting point or the presence of impurities that inhibit crystallization.

Solutions:

-

Reduce the Cooling Rate: Allow the solution to cool to room temperature slowly, and then gradually cool it further in an ice bath. Rapid cooling often leads to oiling.[7]

-

Add More Solvent: Your solution might be too concentrated. Add a small amount of the hot solvent to the oiled mixture, reheat to dissolve everything, and then attempt to cool slowly again.[7]

-

Induce Crystallization:

-

Scratching: Gently scratch the inside of the flask at the solution's surface with a glass rod. The microscopic scratches on the glass can provide nucleation sites for crystal growth.

-

Seeding: If you have a small amount of pure solid, add a tiny crystal to the cooled, supersaturated solution. This seed crystal will act as a template for further crystal formation.

-

-

Change the Solvent System: The chosen solvent may not be appropriate. Try a different solvent or a solvent/anti-solvent system (e.g., dissolve in a small amount of ethyl acetate and slowly add hexanes until turbidity appears, then heat to clarify and cool slowly).

Column Chromatography Challenges

Q: My product is streaking or "tailing" on the silica gel column, leading to poor separation.

A: Tailing is often caused by the compound strongly interacting with the acidic sites on the silica gel. This is common for nitrogen-containing compounds.

Solutions:

-

Modify the Mobile Phase: Add a small amount of a polar, basic modifier to your eluent. For example, adding 0.5-1% triethylamine (Et₃N) or pyridine to your ethyl acetate/hexanes mobile phase can neutralize the acidic sites on the silica, leading to sharper peaks and better separation.

-

Increase Eluent Polarity: As the compound begins to elute, gradually increasing the polarity of the solvent system can help push the trailing portion off the column more quickly, resulting in a more compact band.[8]

-

Use a Different Stationary Phase: If tailing persists, consider using a less acidic stationary phase like neutral or basic alumina, or even a C18-functionalized (reverse-phase) silica gel.

Q: I suspect my this compound is decomposing on the column. How can I confirm and prevent this?

A: Decomposition on silica gel is a common issue for sensitive compounds. The acidic nature of silica can catalyze degradation.

Confirmation and Solutions:

-

2D TLC Analysis: Spot your crude material on a TLC plate. Run the plate in a suitable eluent. After drying, turn the plate 90 degrees and run it again in the same eluent. If your compound is stable, the spot will simply move diagonally. If it's decomposing, you will see new spots appearing along the second elution path.

-

Deactivate the Silica Gel: Before packing your column, you can slurry the silica gel in your eluent containing 1% triethylamine. This will neutralize the active sites.[8]

-

Run the Column Quickly: Minimize the time your compound spends on the column. Use flash chromatography with positive pressure to speed up the elution process.

Liquid-Liquid Extraction (Workup) Problems

Q: I'm getting a persistent emulsion during my aqueous washes. How can I resolve this?

A: Emulsions are colloidal suspensions of one liquid in another and can be very difficult to separate. They often form when there are surfactants or fine solid particles present.

Solutions:

-

Add Brine: Wash the emulsion with a saturated aqueous solution of sodium chloride (brine). The increased ionic strength of the aqueous phase helps to break the emulsion by "salting out" the organic components.

-

Gentle Agitation: Instead of vigorous shaking, gently rock or invert the separatory funnel to mix the layers.

-

Filtration: Filter the entire emulsified mixture through a pad of Celite® or glass wool. This can physically disrupt the emulsion.

-

Patience: Sometimes, simply letting the separatory funnel stand undisturbed for a longer period can allow the layers to separate.

Section 3: Standard Operating Procedures (SOPs)

The following protocols are generalized procedures that should be adapted based on the specific scale and impurity profile of your crude material.

Protocol 1: Purification by Flash Column Chromatography

This protocol is recommended when dealing with multiple impurities with different polarities.

Caption: Workflow for Flash Column Chromatography Purification.

Methodology:

-

TLC Analysis: Determine an appropriate solvent system using TLC. The ideal Rf value for the product should be between 0.25 and 0.35 to ensure good separation.

-

Column Packing: Prepare a slurry of silica gel in the chosen non-polar solvent (e.g., hexanes). Pour the slurry into the column and allow it to pack under gravity, then flush with the initial eluent.

-

Sample Loading: Dissolve the crude this compound in a minimal amount of a suitable solvent (like dichloromethane or the eluent). For better resolution, it is often preferable to pre-adsorb the crude material onto a small amount of silica gel, evaporate the solvent, and load the resulting dry powder onto the top of the column.

-

Elution: Begin eluting with the chosen solvent system, applying gentle positive pressure (air or nitrogen).

-

Fraction Collection: Collect fractions of a consistent volume.

-

Monitoring: Analyze the collected fractions by TLC to identify which ones contain the pure product.

-

Solvent Removal: Combine the pure fractions and remove the solvent using a rotary evaporator at a low temperature (<40°C).

-

Drying: Dry the resulting pure compound under high vacuum to remove any residual solvent.

Protocol 2: Purification by Recrystallization

This is the preferred method if the crude product is a solid and the impurities have different solubility profiles.

Methodology:

-

Solvent Selection: Choose a solvent in which this compound is sparingly soluble at room temperature but highly soluble when hot. Common choices for moderately polar compounds include isopropanol, ethyl acetate, or a two-solvent system like diethyl ether/hexanes.

-

Dissolution: Place the crude solid in an Erlenmeyer flask. Add a minimal amount of the chosen solvent and heat the mixture (e.g., on a hot plate or in a water bath) with stirring until the solid completely dissolves.

-

Hot Filtration (if necessary): If there are insoluble impurities, perform a hot gravity filtration to remove them.

-

Cooling: Remove the flask from the heat source, cover it, and allow it to cool slowly to room temperature. Do not disturb the flask during this period.

-

Crystallization: Once crystals begin to form, you can place the flask in an ice bath to maximize the yield.

-

Isolation: Collect the crystals by vacuum filtration (e.g., using a Büchner funnel).

-

Washing: Wash the crystals with a small amount of the cold recrystallization solvent to remove any adhering impurities.

-

Drying: Dry the purified crystals in a vacuum oven at a mild temperature.

Section 4: Purity Assessment of Final Product

After purification, it is essential to verify the purity of the this compound.

| Technique | Purpose | Key Observables |

| ¹H and ¹³C NMR | Structural confirmation and purity assessment. | Absence of impurity peaks. Correct chemical shifts, splitting patterns, and integration. |

| GC-MS | Purity quantification and identification of volatile impurities. | A single major peak corresponding to the product's mass. Purity is often reported as area %.[6] |

| HPLC | High-resolution separation and quantification of non-volatile impurities. | A single major peak. Purity is determined by the relative peak area.[9] |

| Melting Point | Indicator of purity for crystalline solids. | A sharp and narrow melting point range close to the literature value. Impurities typically depress and broaden the melting point range. |

Decision Tree for Purification Strategy

The choice of purification method depends on the physical state of the crude product and the nature of the impurities.

Caption: Decision tree for selecting a primary purification method.

By following the guidance in this technical support document, researchers can effectively troubleshoot common issues and implement robust purification strategies for obtaining high-purity this compound, ensuring the quality and reliability of their scientific endeavors.

References

-

Introduction to cyanamides - -ORCA - Cardiff University. (2018). Cardiff University. [Link]

- US4056509A - Preparation of benzyl cyanides - Google Patents. (n.d.).

-

Synthesis and Chemical Transformations of Mono- and Disubstituted Cyanamides. (2019). ResearchGate. [Link]

- CN104502473A - Quantitative method of detecting cyanamide by utilizing HPLC method - Google Patents. (n.d.).

-

Benzyl Cyanide - Organic Syntheses Procedure. (n.d.). Organic Syntheses. [Link]

- CN101423231A - Purification method of solid cyanamide - Google Patents. (n.d.).

-

Separation of Fluorinated Amino Acids and Oligopeptides from their Non-fluorinated Counterparts using High-performance Liquid Chromatography. (2010). NIH. [Link]

-

3.6F: Troubleshooting - Chemistry LibreTexts. (2022). Chemistry LibreTexts. [Link]

-

Investigation into the Formation of Impurities during the Optimization of Brigatinib. (2020). ACS Publications. [Link]

-

Purification: Troubleshooting Flash Column Chromatography - Department of Chemistry : University of Rochester. (n.d.). University of Rochester. [Link]

- US3295926A - Stabilization of cyanamide - Google Patents. (n.d.).

-

Troubleshooting: The Workup - Department of Chemistry : University of Rochester. (n.d.). University of Rochester. [Link]

-

Analytical Methods. (n.d.). Agency for Toxic Substances and Disease Registry. [Link]

-

Purification Techniques in Organic Chemistry: A Comprehensive Guide. (2023). Infinity Galaxy. [Link]

-

Isolation and Purification of Organic Compounds Extraction (Expt #2). (n.d.). University of Missouri–St. Louis. [Link]

-

Hydrogen Cyanamide. (n.d.). Alzchem. [Link]

Sources

- 1. researchgate.net [researchgate.net]

- 2. orca.cardiff.ac.uk [orca.cardiff.ac.uk]

- 3. Investigation into the Formation of Impurities during the Optimization of Brigatinib - PMC [pmc.ncbi.nlm.nih.gov]

- 4. alzchem.com [alzchem.com]

- 5. Organic Syntheses Procedure [orgsyn.org]

- 6. pdf.benchchem.com [pdf.benchchem.com]

- 7. chem.libretexts.org [chem.libretexts.org]

- 8. Purification [chem.rochester.edu]

- 9. CN104502473A - Quantitative method of detecting cyanamide by utilizing HPLC method - Google Patents [patents.google.com]

Technical Support Center: N-Cyanation of Primary Benzylamines

Welcome to the technical support center for the N-cyanation of primary benzylamines. This guide is designed for researchers, medicinal chemists, and process development scientists who are navigating the complexities of introducing a cyano group onto a primary benzylic nitrogen. The synthesis of N-cyanobenzylamines is a critical transformation for accessing a variety of valuable intermediates used in the synthesis of guanidines, thioureas, and various heterocyclic scaffolds in drug discovery.[1]

However, what appears to be a straightforward nucleophilic substitution can be fraught with challenges, from low yields and stubborn side reactions to difficulties in purification. This document provides in-depth, field-tested insights in a direct question-and-answer format to help you troubleshoot your experiments and build robust, reproducible protocols.

Troubleshooting Guide: Common Experimental Failures

This section addresses specific problems you may encounter at the bench. Each issue is analyzed from a mechanistic standpoint to provide not just a solution, but an understanding of the underlying chemical principles.

Q1: My reaction has stalled or shows very low conversion to the desired N-cyanobenzylamine. What are the likely causes and how can I fix it?

Low conversion is one of the most common hurdles. The root cause often lies in the interplay between the nucleophilicity of your amine, the electrophilicity of the cyanating agent, and the reaction conditions.

Possible Causes & Step-by-Step Solutions:

-

Insufficiently Electrophilic Cyanating Agent:

-

The "Why": Traditional reagents like cyanogen bromide (BrCN) are highly electrophilic but also notoriously toxic and moisture-sensitive, leading to degradation and loss of reactivity.[1][2] Newer, bench-stable reagents may require specific activation or might be inherently less reactive towards certain substrates.

-

Troubleshooting Protocol:

-

Reagent Verification: If using BrCN, ensure it is fresh and has been handled under strictly anhydrous conditions. Titrate or test a small sample on a more reactive amine to confirm its activity.

-

Switch to a Modern Reagent: Consider using a hypervalent iodine reagent like cyanobenziodoxolone (CBX), which is a stable, crystalline solid and has shown broad applicability under mild conditions.[3][4]

-

In-Situ Generation: Explore methods that generate a highly reactive electrophilic cyanating species in situ, such as the use of trimethylsilyl cyanide (TMSCN) with an oxidant like N-chlorosuccinimide (NCS) or household bleach (NaClO).[1][5]

-

-

-

Formation of a Competing Secondary Amine (Over-alkylation):

-

The "Why": Primary benzylamines can be susceptible to over-alkylation, where the starting material reacts with another molecule of the benzylamine precursor (e.g., benzyl halide if that's the route to the amine) or the product itself under certain conditions, leading to the formation of a secondary dibenzylamine.[6] This secondary amine consumes your starting material and may react differently with the cyanating agent.

-

Troubleshooting Protocol:

-

Analyze the Crude Mixture: Use LC-MS or ¹H NMR to check for the presence of a dibenzylamine byproduct.

-

Control Stoichiometry: Ensure the primary amine is pure and that no residual alkylating agents from its synthesis are present.

-

Optimize Reaction Conditions: Running the reaction at lower temperatures or with slow addition of the cyanating agent can often minimize this side reaction by favoring the desired N-cyanation pathway.

-

-

-

Base-Related Issues:

-

The "Why": Many N-cyanation protocols require a base to neutralize the acid byproduct (e.g., HBr from BrCN). An inappropriate base can cause more harm than good. A base that is too strong can deprotonate other functional groups or promote side reactions, while one that is too weak or sterically hindered may not be effective.

-

Troubleshooting Protocol:

-

Screen Bases: If using a base, screen common non-nucleophilic organic bases (e.g., triethylamine, DIPEA) and inorganic bases (e.g., K₂CO₃, NaHCO₃).

-

Consider Base-Free Conditions: Some modern reagents, like CBX, can be effective without the addition of a base, simplifying the reaction setup.[3]

-

-

Troubleshooting Workflow Diagram

The following diagram outlines a logical workflow for diagnosing and solving low-yield N-cyanation reactions.

Caption: A decision tree for troubleshooting low-yield N-cyanation reactions.

Q2: My purification is very difficult. The product co-elutes with the starting material. What can I do?

This is a common issue as the polarity difference between a primary benzylamine and its N-cyano derivative can be minimal.

Strategies for Purification:

-

Optimize Chromatography:

-

Solvent System: Avoid alcohol-based eluents (like methanol) which can broaden peaks. Try gradients of ethyl acetate in hexanes/heptanes, or for more polar compounds, dichloromethane in heptane. Adding a small amount of triethylamine (~0.1-1%) to the eluent can sharpen peaks by deactivating acidic sites on the silica gel.

-

Alternative Stationary Phases: Consider using alumina (basic or neutral) or a C18 reversed-phase column if standard silica gel fails.

-

-

Chemical Derivatization / Extraction:

-

The "Why": You can exploit the basicity of the unreacted primary amine starting material.

-

Protocol: Acidic Wash

-

Dissolve the crude reaction mixture in a water-immiscible solvent like dichloromethane (DCM) or ethyl acetate.

-

Transfer the solution to a separatory funnel.

-

Wash the organic layer with a dilute aqueous acid solution (e.g., 1M HCl or 5% citric acid). The primary amine will be protonated and move into the aqueous layer as a salt.

-

The neutral N-cyanobenzylamine product will remain in the organic layer.

-

Wash the organic layer with saturated NaHCO₃ solution and then brine, dry over Na₂SO₄, and concentrate to obtain a much purer product. This method is highly effective for removing residual starting material.[7]

-

-

Frequently Asked Questions (FAQs)

This section covers broader questions about reagent selection, reaction mechanisms, and safety protocols.

Q1: Which N-cyanating agent should I choose for my primary benzylamine?

The best choice depends on your substrate's functional group tolerance, safety considerations, and scale.

| Cyanating Agent | Pros | Cons | Typical Conditions |

| Cyanogen Bromide (BrCN) | Highly reactive, inexpensive. | Extremely toxic, volatile, moisture-sensitive, requires careful handling.[1][2] | K₂CO₃ or Et₃N, DCM or ACN, 0 °C to RT. |

| Cyanobenziodoxolone (CBX) | Bench-stable crystalline solid, less toxic, broad functional group tolerance, mild conditions.[3][4] | More expensive, multi-step synthesis required for the reagent. | DMF or DCM, room temperature, often base-free.[3] |

| TMSCN / Oxidant (e.g., NCS, NaClO) | Operationally simple (in-situ generation), avoids handling cyanogen halides directly.[1][5] | Can be sensitive to oxidant choice; bleach (NaClO) requires aqueous conditions which may not be suitable for all substrates. | Acetonitrile (ACN), room temperature.[1] |

| Trichloroacetonitrile (Cl₃CCN) | Inexpensive liquid, good for secondary amines, shows different selectivity than BrCN.[8] | Less reactive towards primary amines, can lead to complex mixtures. | Et₃N, ACN, reflux.[8] |

Senior Scientist Recommendation: For initial small-scale discovery work on complex molecules, CBX is an excellent starting point due to its stability, mild conditions, and broad functional group tolerance.[4] For larger-scale synthesis where cost is a factor and appropriate safety measures are in place, traditional methods with BrCN or the TMSCN/NCS system are viable.

Q2: What is the general mechanism for the N-cyanation of a primary amine?

The reaction is typically a nucleophilic attack of the amine on an electrophilic cyanide source.